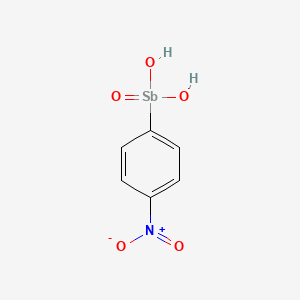

(4-Nitrophenyl)stibonic acid

Description

BenchChem offers high-quality (4-Nitrophenyl)stibonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitrophenyl)stibonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10247-92-4 |

|---|---|

Molecular Formula |

C6H6NO5Sb |

Molecular Weight |

293.88 g/mol |

IUPAC Name |

(4-nitrophenyl)stibonic acid |

InChI |

InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;2*1H2;;/q;;;;+2/p-2 |

InChI Key |

GWDGRWOLKMLOEZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[Sb](=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (4-Nitrophenyl)stibonic Acid: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitrophenyl)stibonic acid is an organoantimony compound that holds potential significance in the fields of medicinal chemistry and materials science. As a derivative of phenylstibonic acid, it belongs to a class of compounds that have garnered interest for their diverse biological activities. The presence of a nitro group in the para position of the phenyl ring is anticipated to modulate the electronic properties and, consequently, the reactivity and biological interactions of the molecule.

Organoantimony compounds, in general, have a rich history in medicine, with some of the earliest chemotherapeutic agents being antimony-based. While their use has been supplanted by more modern drugs, research into novel organoantimony structures continues, driven by the potential for new therapeutic applications, including as anticancer and antiparasitic agents. The introduction of a nitro group, a well-known pharmacophore in many drug classes, to the stibonic acid scaffold presents an intriguing avenue for the development of new bioactive molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic approaches, and potential applications of (4-Nitrophenyl)stibonic acid, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical Structure and Nomenclature

(4-Nitrophenyl)stibonic acid is characterized by a pentavalent antimony atom bonded to a 4-nitrophenyl group and bearing acidic protons. The systematic IUPAC name for this compound is (4-nitrophenyl)stibonic acid.

The core structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para (position 4) and a stibonic acid group (-SbO(OH)₂) at position 1. The antimony atom is in the +5 oxidation state, forming a covalent bond with the phenyl ring and possessing two hydroxyl groups and one oxo group. This structure imparts acidic properties to the molecule.

Molecular Formula: C₆H₆NO₅Sb

Molecular Weight: 293.88 g/mol

Physicochemical Properties

Precise experimental data for (4-Nitrophenyl)stibonic acid is not extensively reported in the literature. However, its properties can be inferred from closely related compounds, such as (2-Nitrophenyl)stibonic acid, and the general characteristics of arylstibonic acids. The nitro group, being a strong electron-withdrawing group, is expected to influence the acidity and polarity of the molecule.

| Property | (2-Nitrophenyl)stibonic acid (CAS: 5430-16-0)[1] | (4-Nitrophenyl)stibonic acid (Estimated) |

| Molecular Formula | C₆H₆NO₅Sb | C₆H₆NO₅Sb |

| Molecular Weight | 293.88 g/mol | 293.88 g/mol |

| Appearance | Not specified | Likely a pale yellow to white solid |

| Melting Point | Not specified | Expected to be a high-melting solid, likely decomposing upon melting. |

| Solubility | Not specified | Likely sparingly soluble in water and non-polar organic solvents; expected to be more soluble in polar aprotic solvents like DMF and DMSO, and in aqueous base. |

| Acidity (pKa) | Not specified | The stibonic acid protons are acidic. The presence of the electron-withdrawing nitro group is expected to increase the acidity compared to unsubstituted phenylstibonic acid. |

Synthesis of (4-Nitrophenyl)stibonic Acid

The most probable and established method for the synthesis of arylstibonic acids from aromatic amines is the Scheller modification of the Bart reaction . This reaction involves the diazotization of an aromatic amine followed by reaction with an antimony(III) compound in the presence of a copper catalyst.

Conceptual Workflow of the Scheller Reaction

Caption: Synthetic workflow for (4-Nitrophenyl)stibonic acid via the Scheller reaction.

Detailed Experimental Protocol (Proposed)

This protocol is based on the general procedure for the Scheller reaction and has been adapted for the synthesis of (4-Nitrophenyl)stibonic acid. Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Antimony Trichloride (SbCl₃)

-

Copper(I) Bromide (CuBr)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Scheller Reaction:

-

In a separate large beaker, prepare a solution of antimony trichloride in concentrated hydrochloric acid.

-

Add copper(I) bromide to the antimony trichloride solution and stir to form a homogenous mixture.

-

Cool this mixture in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from step 1 to the antimony trichloride solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour and then let it stand at room temperature overnight.

-

-

Work-up and Purification:

-

Decompose the resulting complex by adding it to a large volume of ice water.

-

Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution to precipitate the crude stibonic acid.

-

Filter the precipitate and wash it thoroughly with cold water.

-

The crude (4-Nitrophenyl)stibonic acid can be purified by re-dissolving it in a minimal amount of hot dilute hydrochloric acid and then re-precipitating by the addition of a base or by cooling.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of the diazonium salt.

-

Copper(I) Catalyst: The copper(I) salt facilitates the decomposition of the diazonium salt and the formation of the carbon-antimony bond.

-

Acidic Conditions: The reaction is carried out in strong acid to keep the diazonium salt and the antimony species in solution and to prevent premature decomposition.

-

Alkaline Precipitation: The stibonic acid is amphoteric and will precipitate from an alkaline solution upon neutralization of the acidic reaction mixture.

Analytical Characterization

The structure and purity of synthesized (4-Nitrophenyl)stibonic acid would be confirmed using a combination of spectroscopic and analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), the Sb=O bond, and the O-H stretching of the stibonic acid hydroxyl groups (a broad band).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The electron-withdrawing nature of both the nitro and stibonic acid groups will shift these protons downfield.

-

¹³C NMR: The aromatic carbons will show distinct signals, with the carbon bearing the stibonic acid group and the carbon bearing the nitro group being significantly shifted.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group and hydroxyl groups.

Potential Applications in Drug Development

While specific studies on (4-Nitrophenyl)stibonic acid are limited, its potential applications can be extrapolated from the known biological activities of related organoantimony compounds and nitroaromatics.

-

Antiparasitic Agents: Organoantimony compounds have historically been used in the treatment of leishmaniasis. The introduction of a nitro group, which is present in some antiparasitic drugs, could lead to compounds with enhanced or novel mechanisms of action against various parasites.

-

Anticancer Agents: Some organoantimony compounds have demonstrated cytotoxic activity against cancer cell lines. The nitro group can be bioreduced in hypoxic tumor environments to form reactive species, a strategy used in the design of some anticancer drugs.

-

Enzyme Inhibition: Arylstibonic acids have been shown to be inhibitors of various enzymes. The specific substitution pattern and the electronic properties of (4-Nitrophenyl)stibonic acid may confer selectivity and potency for certain enzymatic targets.

Logical Relationship of Structure to Potential Bioactivity

Caption: Relationship between the structural features of (4-Nitrophenyl)stibonic acid and its potential biological activities.

Safety and Handling

Organoantimony compounds should be handled with caution as they can be toxic. The specific toxicity of (4-Nitrophenyl)stibonic acid has not been determined, but it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(4-Nitrophenyl)stibonic acid represents an intriguing, yet underexplored, molecule at the intersection of organometallic and medicinal chemistry. While direct experimental data is scarce, this guide has provided a comprehensive overview based on established chemical principles and the properties of analogous compounds. The proposed synthetic route via the Scheller reaction offers a viable pathway for its preparation, opening the door for further investigation into its physicochemical properties and biological activities. The unique combination of an organoantimony core and a nitroaromatic moiety suggests that (4-Nitrophenyl)stibonic acid and its derivatives could be promising candidates for the development of new therapeutic agents, particularly in the areas of antiparasitic and anticancer drug discovery. Further research is warranted to synthesize and characterize this compound and to fully elucidate its potential in various scientific and medicinal applications.

References

-

PubChem. . National Center for Biotechnology Information. Accessed February 6, 2026.

- Doak, G. O., & Steinman, H. G. (1946). The Preparation of Stibonic Acids by the Scheller Reaction. Journal of the American Chemical Society, 68(10), 1987–1989.

- Doak, G. O., & Steinman, H. G. (1946). Some Reactions of Arylstibonic Acids. Journal of the American Chemical Society, 68(10), 1989–1991.

- Clark, C. J., Nicholson, B. K., & Wright, C. E. (2009). Arylstibonic acids [H8(RSb)12O28]; precursors to organometallic isopolyoxostibonates [Na2H9(RSb)12O30]2−.

- Freedman, L. D., & Doak, G. O. (1957). The Preparation and Properties of Stibonic and Stibinic Acids. Chemical Reviews, 57(3), 479-513.

- World Health Organization. (2010). Control of the leishmaniases.

- Ward, R. A., & Denny, W. A. (2007). The development of bioreductive drugs. Future Oncology, 3(4), 437-450.

- St-Gelais, F., & Desjardins, M. (2011). The role of antimony in the treatment of leishmaniasis. Future Microbiology, 6(11), 1289-1307.

- Hamilton, C. S., & Morgan, J. F. (1944). The Bart Reaction. Organic Reactions, 2, 415-456.

- Sundar, S., & Chakravarty, J. (2010). Antimony toxicity. International journal of environmental research and public health, 7(12), 4267–4277.

Sources

An In-depth Technical Guide on the Acidity and pKa Values of Aromatic Stibonic Acids

Introduction

Aromatic stibonic acids, organometallic compounds characterized by a stibonic acid group (-SbO(OH)₂) attached to an aromatic ring, represent a fascinating yet underexplored class of molecules. While their arsenic analogues, the arsonic acids, have found applications ranging from agriculture to medicine, the fundamental physicochemical properties of arylstibonic acids remain largely uncharacterized. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for researchers, medicinal chemists, and drug development professionals to investigate the acidity and pKa values of this unique compound class.

Understanding the acidity of aromatic stibonic acids is paramount for predicting their behavior in biological systems, optimizing their synthesis and purification, and designing novel compounds with tailored properties. The pKa value, a quantitative measure of a compound's acidity, governs its ionization state at a given pH, which in turn influences critical parameters such as solubility, membrane permeability, and binding interactions with biological targets.

This document deviates from a standard template to provide a logically structured narrative that first establishes the theoretical underpinnings of acidity in aromatic systems, then details robust experimental protocols for the synthesis of arylstibonic acids and the determination of their pKa values, and finally, outlines the analytical methods for interpreting the resulting data. By following this guide, researchers will be equipped to generate high-quality, reproducible data, enabling a deeper understanding of this promising class of organoantimony compounds.

Theoretical Framework: Understanding Acidity in Aromatic Stibonic Acids

The acidity of an aromatic stibonic acid is determined by the stability of its conjugate base, the stibonate anion, formed upon deprotonation. Any factor that stabilizes this anion will increase the acidity of the parent compound, resulting in a lower pKa value. The electronic properties of substituents on the aromatic ring play a crucial role in modulating this stability through inductive and resonance effects.

-

Inductive Effects: These are transmitted through the sigma bonds of the molecule. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), pull electron density away from the stibonic acid group, stabilizing the negative charge of the conjugate base and thereby increasing acidity. Conversely, electron-donating groups (EDGs), like alkyl (-R) or methoxy (-OCH₃), push electron density towards the acidic moiety, destabilizing the anion and decreasing acidity.

-

Resonance Effects: These effects involve the delocalization of electrons through the pi system of the aromatic ring. EWGs with pi-accepting capabilities can delocalize the negative charge of the stibonate anion onto the ring, significantly stabilizing it and increasing acidity, particularly when positioned ortho or para to the stibonic acid group. Conversely, EDGs with pi-donating lone pairs can destabilize the anion through resonance.

Caption: Influence of substituents on the acidity of aromatic stibonic acids.

The Hammett Equation: A Quantitative Approach

The Hammett equation provides a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds, including their acidity.[1] The equation is expressed as:

log(K/K₀) = ρσ

or

pKa₀ - pKa = ρσ

Where:

-

K and pKa are the acid dissociation constant and pKa of the substituted acid, respectively.

-

K₀ and pKa₀ are the corresponding values for the unsubstituted acid (phenylstibonic acid in this case).

-

σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent in a specific position (meta or para). Positive σ values indicate electron-withdrawing substituents, while negative values denote electron-donating substituents.

-

ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction (in this case, deprotonation) to the electronic effects of the substituents. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. The magnitude of ρ signifies the extent of charge development in the transition state.

Synthesis of Substituted Aromatic Stibonic Acids

A reliable and versatile method for the synthesis of aromatic stibonic acids is the Bart reaction, which involves the coupling of an aromatic diazonium salt with an inorganic antimony compound.[3][4] This method allows for the introduction of a wide variety of substituents onto the aromatic ring.

Caption: General workflow for the synthesis of aromatic stibonic acids via the Bart reaction.

Detailed Protocol: Synthesis of p-Nitrophenylstibonic Acid

This protocol details the synthesis of p-nitrophenylstibonic acid, a representative example that can be adapted for other substituted anilines.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Antimony(III) Chloride (SbCl₃)

-

Sodium Hydroxide (NaOH)

-

Copper(II) Sulfate (CuSO₄) (catalyst)

-

Ice

-

Distilled water

Procedure:

-

Diazotization of p-Nitroaniline: a. In a 250 mL beaker, dissolve p-nitroaniline in concentrated HCl and a small amount of water. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, ensuring the temperature does not exceed 5 °C.[5] The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

Preparation of the Antimony Reagent: a. In a separate larger beaker, dissolve SbCl₃ in a solution of NaOH. b. Add a small amount of CuSO₄ catalyst to this solution and cool it in an ice bath.

-

The Bart Reaction: a. Slowly and carefully add the cold diazonium salt solution to the stirred antimony reagent solution. b. A vigorous reaction with the evolution of nitrogen gas will occur. Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

-

Isolation and Purification: a. Acidify the reaction mixture with concentrated HCl. This will precipitate the crude p-nitrophenylstibonic acid. b. Filter the precipitate and wash it thoroughly with cold water to remove any inorganic salts. c. The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or aqueous ethanol. d. Dry the purified product in a desiccator.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR spectroscopy, and elemental analysis.

Experimental Determination of pKa Values

The determination of pKa values requires precise and reliable experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and accurate techniques.

Method 1: Potentiometric Titration

This method involves titrating a solution of the stibonic acid with a standardized strong base and monitoring the pH change. It is highly accurate for compounds that are sufficiently soluble in water.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation: a. Prepare a 0.01 M solution of the aromatic stibonic acid in carbonate-free deionized water. If solubility is an issue, a co-solvent such as ethanol or DMSO may be used, but the resulting pKa will be an apparent pKa (pKa_app) specific to that solvent system. b. Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).

-

Titration: a. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). b. Place a known volume (e.g., 50 mL) of the stibonic acid solution in a beaker with a magnetic stir bar. c. Immerse the calibrated pH electrode in the solution. d. Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from a burette. e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. f. Continue the titration well past the equivalence point (the region of most rapid pH change).

-

Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve. b. The equivalence point is the inflection point of the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. c. The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[6]

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble in water or are only available in small quantities. It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.[7]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

-

Preparation: a. Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa. b. Prepare a concentrated stock solution of the aromatic stibonic acid in a suitable solvent (e.g., DMSO or ethanol).

-

Measurement: a. For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette containing the buffer. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the aqueous pKa. b. Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

-

Data Analysis: a. Identify a wavelength where the absorbance difference between the fully protonated and deprotonated forms of the acid is maximal. b. Plot the absorbance at this wavelength versus the pH of the buffer solutions. c. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[8] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

Data Presentation and Interpretation

Once the pKa values for a series of meta- and para-substituted aromatic stibonic acids have been determined, the data should be tabulated for clear comparison.

Table 1: Hypothetical pKa Values for a Series of para-Substituted Phenylstibonic Acids

| Substituent (X) | Hammett Constant (σp) | Experimentally Determined pKa |

| -OCH₃ | -0.27 | 4.85 |

| -CH₃ | -0.17 | 4.68 |

| -H | 0.00 | 4.45 |

| -Cl | 0.23 | 4.10 |

| -CN | 0.66 | 3.55 |

| -NO₂ | 0.78 | 3.38 |

Note: The pKa values in this table are hypothetical and for illustrative purposes only.

Constructing and Interpreting the Hammett Plot

The relationship between the electronic effects of the substituents and the acidity of the stibonic acids can be visualized and quantified by constructing a Hammett plot.

Caption: Process for creating and interpreting a Hammett plot.

Procedure:

-

Plot the Data: Plot the experimentally determined pKa values (y-axis) against the corresponding Hammett substituent constants (σ) (x-axis).

-

Linear Regression: Perform a linear regression analysis on the data points. A good correlation (R² > 0.95) indicates that the Hammett equation is applicable to this system.

-

Determine ρ and pKa₀:

-

The slope of the line is equal to -ρ.

-

The y-intercept (the pKa value when σ = 0) corresponds to the pKa of the unsubstituted phenylstibonic acid (pKa₀).

-

Interpretation of the ρ value:

-

A positive ρ value confirms that the acidity of aromatic stibonic acids is enhanced by electron-withdrawing substituents, which stabilize the negative charge on the stibonate anion.

-

The magnitude of ρ indicates the sensitivity of the stibonic acid group to substituent effects. A larger ρ value suggests a greater degree of charge separation in the transition state of the deprotonation reaction compared to the ionization of benzoic acid (where ρ is defined as 1).

Conclusion

The study of the acidity and pKa values of aromatic stibonic acids is a critical step towards understanding their chemical and biological properties. Although a comprehensive dataset of these values is not yet available in the literature, this guide provides the necessary theoretical foundation and detailed, self-validating experimental protocols for researchers to generate this crucial information. By systematically synthesizing a series of substituted arylstibonic acids and determining their pKa values using robust methods like potentiometric titration and UV-Vis spectrophotometry, it will be possible to apply linear free-energy relationships, such as the Hammett equation, to gain profound insights into the structure-activity relationships within this compound class. The knowledge generated through these studies will undoubtedly accelerate the development of novel organoantimony compounds for applications in medicinal chemistry and materials science.

References

-

Vibzz Lab. (2020, October 16). p-Nitroaniline : Organic synthesis [Video]. YouTube. [Link]

-

Chemistry Channel. (2023, May 4). Synthesis of p-Nitroaniline [Video]. YouTube. [Link]

-

Billimoria, J. D., & De, S. P. (1953). Potentiometric method for the determination of aromatic monothiosemicarbazones. The Analyst, 78(925), 243-244. [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

- Gerthsen, T., & Gremels, G. (1982). Method for the production of 4-hydroxyphenylacetic acid. U.S.

- Li, Y., Liu, Z., Li, Q., & Liu, Z. (2014). Hydrolysis of antimony pentachloride. Transactions of Nonferrous Metals Society of China, 24(11), 3696-3701.

- Al-Alousi, L. S., Al-Joboury, M. I., & Al-Iraqi, M. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- Saraswati Institute of Pharmaceutical Sciences. (n.d.).

- Bart, H. (1922). Über die Synthese von aromatischen Arsinsäuren. Justus Liebigs Annalen der Chemie, 429(1), 55-109. (Note: While the specific search result is a summary, the Bart Reaction is a well-established named reaction in organic chemistry.)

- Unacademy. (2020, March 29). DIAZONIUM SALTS.

- Khalili, B., & Rimaz, M. (2016). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory. Journal of the Iranian Chemical Society, 13(6), 1081-1089.

- Ruiz, R., G-Manchado, F., I-Gómez, R., & G-García, A. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 903-907.

- Zhang, W., Wang, J., & Wang, Y. (2017). Synthetic method of 2-nitro phenyl boric acid.

- Li, J., & Wang, X. (2014). Preparation method of p-carboxyphenylboronic acid.

- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403.

- University of California, Davis. (n.d.).

- Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Acar, B., & Gündüz, T. (2002). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Gazi University Journal of Science, 15(1), 49-59.

- Clark, J. (2023, January 22). Making Diazonium Salts. Chemistry LibreTexts.

- Clark, J. (2023, June 30). Chlorides of Group 4 Elements. Chemistry LibreTexts.

- Hamilton, C. S., & Morgan, J. F. (1942). The Preparation of Aromatic Arsonic and Arsinic Acids by the Bart, Béchamp, and Rosenmund Reactions. Organic Reactions, 2, 415-454.

- Khalili, B., & Rimaz, M. (2016). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory.

- Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 43(9), 1763-1768.

- Truman State University. (n.d.).

- Bondock, S., Tarhoni, A. E.-G., & Fadda, A. A. (2007). Synthesis and Reactions of Some New Thiobarbituric Acid Derivatives.

- Dalal Institute. (n.d.).

- Clark, J. (n.d.). The chlorides of carbon, silicon and lead. Chemguide.

- Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290-1301.

- BYJU'S. (n.d.).

- Rocha, F. R. P., & Martelli, P. B. (2005). Potentiometric Analysis of a Reaction System of Organic Acids. Journal of the Mexican Chemical Society, 49(3), 254-258.

- ChemicalBook. (n.d.). 2-Nitrophenylboronic acid synthesis.

- Lumen Learning. (n.d.). The Effect of Substituents on pKa.

- The Royal Society of Chemistry. (2012).

- Roberts, J. D., & Caserio, M. C. (2021, July 31). 26.

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

- Xue, X., et al. (2015). Synthesis of (-)-agathic acid and (-)-copalic acid from andrographolide via a regioselective Barton-McCombie reaction. Tetrahedron, 71(35), 5899-5905.

- Mithilesh, K. (2020, August 30). How are diazonium salts prepared without self coupling. Chemistry Stack Exchange.

- Meloun, M., & Bordovská, S. (2017). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. In pKa Prediction for Organic Acids and Bases (pp. 35-64). John Wiley & Sons.

- Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.

- Yuan, J., Chen, T., Mishra, S., & Ching, C. B. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Journal of Industrial Microbiology & Biotechnology, 48(11-12), kuab069.

- Gate Chemistry. (2020, July 28).

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. researchgate.net [researchgate.net]

- 3. Bart Reaction (Chapter 8) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. byjus.com [byjus.com]

- 6. chem.fsu.edu [chem.fsu.edu]

- 7. ijper.org [ijper.org]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Structural Elucidation of Stibonic Acid Anhydrides and Oligomers

Executive Summary: The "Monomer Myth"

For decades, the structural representation of stibonic acids (

This guide provides a definitive technical analysis of the oligomeric and anhydride forms of organoantimony(V) compounds. We move beyond the "monomer myth" to explore the dynamic equilibria of Sb-O-Sb cage structures, linear polymers, and cyclic anhydrides that constitute the true active pharmaceutical ingredients (APIs).

Core Chemistry: The Condensation Pathway

Stibonic acids are the antimony analogues of phosphonic acids, but their behavior is markedly different due to the larger ionic radius and metallic character of Antimony (Sb).

The Acid-Anhydride Equilibrium

Unlike phosphonic acids, which form stable dimers, aryl stibonic acids undergo rapid, often irreversible condensation to form "anhydrides." These are not simple two-molecule condensations but rather polymeric or oligomeric networks.

The General Reaction:

-

Monomer:

(Rarely isolated pure; highly hygroscopic). -

Oligomer: Chains of corner-sharing octahedra.

-

Anhydride: Often refers to the ultimate polymeric oxide

, which can adopt infinite chain or cyclic trimer structures.

Structural Motifs

The fundamental building block is the Antimony(V) Octahedron .

-

Corner-Sharing: Sb atoms linked by single oxygen bridges (

). -

Edge-Sharing: Less common in simple stibonic acids but observed in complex polyoxometalates.

-

The "Keggin-like" Clusters: In the presence of stabilizing ligands (like phosphonates or gluconates), stibonic acids form discrete cage clusters (e.g.,

units).

Visualization: The Oligomerization Cascade

The following diagram illustrates the thermodynamic descent from the transient monomeric acid to the stable polymeric anhydride, a critical concept for formulation scientists.

Figure 1: The condensation cascade of aryl stibonic acids. Note that the "Bioactive Zone" often lies in the soluble oligomeric state, not the monomer.

Case Studies in Drug Development

Sodium Stibogluconate (Pentostam)

The Controversy: Historically depicted as a monomeric complex of Sb(V) and gluconic acid. The Reality: Modern ESI-MS and Osmometry data reveal it is a complex mixture of macrocyclic oligomers .

-

Structure: Sb atoms are bridged by gluconate ligands and oxide bridges.

-

Molecular Weight: Ranges from 700 to 4,000+ Da depending on the "aging" of the solution.

-

Implication: Batch-to-batch variability in "Pentostam" is often due to shifts in this oligomer distribution, affecting toxicity.

Urea Stibamine

History: Synthesized by Brahmachari (1920) to treat Leishmaniasis.[1] Structure: Originally thought to be a simple urea salt of stibanilic acid. Current Model: It is a complex aggregate where urea stabilizes a polymeric stibanilic acid core via hydrogen bonding, preventing the formation of the insoluble inorganic anhydride.

Experimental Protocols

Synthesis of Phenylstibonic Acid Oligomers

Objective: To synthesize a controlled oligomeric standard for reference.

Reagents:

-

Phenylstibonic acid (crude)

-

Acetic acid (glacial)

-

Acetone

Protocol:

-

Dissolution: Dissolve 1.0 g of crude phenylstibonic acid in 20 mL of glacial acetic acid. Why: Acetic acid suppresses rapid polymerization compared to water.

-

Reflux: Heat to 80°C for 2 hours.

-

Precipitation: Pour the hot solution into 100 mL of cold acetone.

-

Filtration: Collect the white precipitate immediately.

-

Drying: Dry under vacuum at 40°C. Warning: High heat (>100°C) will drive the reaction to the insoluble inorganic anhydride

.

Characterization via ESI-MS (Negative Mode)

Objective: To detect high-molecular-weight clusters without inducing artificial aggregation.

Methodology:

-

Solvent System: Use 50:50 Methanol:Water with 0.1% Ammonium Hydroxide. Why: High pH ensures full ionization of stibonate groups (

), stabilizing the clusters in the gas phase. -

Concentration: Prepare dilute samples (

). Why: Higher concentrations lead to non-specific aggregation in the ESI droplet. -

Parameters:

-

Capillary Voltage: -2.5 kV

-

Cone Voltage: Low (20-30 V). Why: High cone voltage causes "in-source fragmentation," breaking the oligomers back into monomers.

-

Data Interpretation Table:

| m/z Peak (approx) | Proposed Species | Structural Interpretation |

| 263 | Monomeric anion (Fragment) | |

| 509 | Dimer (One Sb-O-Sb bridge) | |

| 755 | Trimer (Linear or Cyclic) | |

| >1000 | Higher order oligomers/polymers |

Structural Logic: The "Gluconate Cage" Model

For researchers working on new antimonials, understanding how ligands like gluconate intercept the polymerization is vital.

Figure 2: The structural competition between oxide bridging (polymerization) and gluconate chelation (capping).

References

-

Brahmachari, U. N. (1920). "Chemotherapy of Antimonial Compounds in Kala-Azar Infection. Part I. Urea Stibamine." Indian Journal of Medical Research.

-

Frézard, F., et al. (2009). "Structure and physicochemical characterization of the pentavalent antimony drug Glucantime." Molecules.

-

Haldar, A. K., et al. (2011). "Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions." Molecular Biology International.

-

Yan, S., et al. (2018). "Crystal structures and antitumor activities of organoantimony(V) complexes." Journal of Coordination Chemistry.

-

Ogra, Y. (2018). "Speciation of Antimony in Biological Systems." Journal of Toxicological Sciences.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Aminophenylstibonic Acid via Nitro Precursor

Executive Summary

4-Aminophenylstibonic acid (Stibanilic acid) is a foundational organoantimony compound, historically significant as the precursor to Urea Stibamine, the first effective cure for Visceral Leishmaniasis (Kala-azar). While often synthesized via the hydrolysis of acetyl-derivatives, the direct synthesis from a nitro precursor (4-nitrophenylstibonic acid) presents a distinct chemoselective challenge: reducing the nitro group (

This application note details a robust, two-phase protocol for generating 4-aminophenylstibonic acid starting from p-nitroaniline. It features a modified Bart reaction for stibonation followed by a chemoselective reduction using ferrous salts in alkaline media, ensuring high structural integrity of the organometallic scaffold.

Chemical Pathway & Logic

The synthesis requires navigating two hazardous steps: the handling of explosive diazonium salts and the processing of toxic antimony compounds. The core logic relies on the Bart Reaction (1910) to form the

Reaction Scheme

-

Diazotization: p-Nitroaniline

p-Nitrobenzenediazonium chloride. -

Bart Coupling: Diazonium salt + Antimony(III)

4-Nitrophenylstibonic acid. -

Chemoselective Reduction: Nitro-stibonic acid +

Figure 1: Synthetic pathway from p-nitroaniline to stibanilic acid, highlighting the critical intermediate stages.

Safety Protocols (Critical)

-

Antimony Toxicity: Antimony compounds are toxic and potential carcinogens. All weighing and reactions must occur in a certified fume hood.

-

Diazonium Instability: Diazonium salts are shock-sensitive when dry. Never let the intermediate dry out; process immediately in solution.

-

Stibine Gas Risk: Avoid contact between antimony residues and strong reducing acids (e.g., Zn/HCl), which can generate Stibine (

), a highly lethal gas.

Phase 1: Synthesis of 4-Nitrophenylstibonic Acid

This phase utilizes the Bart reaction to install the antimony atom onto the aromatic ring.

Reagents & Materials

| Reagent | Specification | Quantity (Scale) |

| p-Nitroaniline | >99% Purity | 13.8 g (0.1 mol) |

| Sodium Nitrite | ACS Reagent | 7.0 g |

| Antimony Trioxide ( | >99% | 15.0 g |

| Hydrochloric Acid | Conc. (37%) | 80 mL |

| Cuprous Chloride | Catalyst | 1.0 g |

| Sodium Hydroxide | 5N Solution | As required |

Protocol

-

Preparation of Antimony Solution:

-

Dissolve 15.0 g of

in 60 mL of concentrated HCl. Warming may be required.[1] -

Once dissolved, cool to 0°C. Note: This forms trichloroantimony species necessary for coupling.

-

-

Diazotization:

-

In a separate 500 mL beaker, dissolve 13.8 g of p-nitroaniline in 20 mL conc. HCl and 50 mL water.

-

Cool the mixture to 0–5°C in an ice-salt bath. The amine hydrochloride may precipitate; this is normal.

-

Dropwise add a solution of 7.0 g

in 20 mL water. Maintain temperature below 5°C. Stir until a clear diazonium solution is obtained.

-

-

The Bart Coupling:

-

Add the cold antimony solution to the diazonium solution with vigorous stirring.

-

Add 1.0 g of Cuprous Chloride (

) as a catalyst. -

Critical Step: Slowly neutralize the mixture by adding 5N NaOH dropwise. The coupling occurs as the pH rises (evolution of

gas). -

Observation: The reaction froths as nitrogen is released. Continue adding NaOH until gas evolution ceases and the solution is slightly alkaline.

-

-

Isolation:

-

Filter the reaction mixture to remove inorganic copper/antimony oxides.

-

Acidify the filtrate with HCl to pH ~4. The 4-nitrophenylstibonic acid will precipitate as a light yellow/tan solid.

-

Filter, wash with dilute HCl, and dry.

-

Yield Expectation: 50–60%.

-

Phase 2: Chemoselective Reduction

Direct reduction with strong acid/metal combinations often cleaves the

Reagents

| Reagent | Specification | Quantity |

| 4-Nitrophenylstibonic Acid | From Phase 1 | 10.0 g |

| Ferrous Sulfate Heptahydrate | 60.0 g | |

| Ammonia Solution | 25% | ~100 mL |

| Magnesium Carbonate | Solid | 5.0 g |

Protocol

-

Solubilization:

-

Dissolve 10.0 g of 4-nitrophenylstibonic acid in 100 mL of dilute ammonia. The stibonic acid dissolves as the ammonium salt.

-

-

Reduction:

-

In a separate flask, dissolve 60 g of Ferrous Sulfate in 200 mL warm water.

-

Slowly pour the ferrous sulfate solution into the ammoniacal stibonic acid solution with vigorous mechanical stirring.

-

Mechanism:[1][2][3][4][5] The ferrous hydroxide formed immediately reduces the nitro group to an amine, oxidizing itself to ferric hydroxide (brown sludge).

-

-

Digestion:

-

Heat the slurry on a steam bath for 30 minutes to ensure completion. The mixture will be a thick brown paste of ferric oxides.

-

-

Filtration & Purification:

-

Filter the hot mixture through a Buchner funnel. The target product (4-aminophenylstibonic acid) is in the filtrate (as the ammonium salt).

-

Wash the iron sludge with hot dilute ammonia water to recover trapped product.

-

Clarification: If the filtrate is dark, treat with activated charcoal and filter again.

-

-

Precipitation:

-

Cool the clear filtrate.

-

Carefully acidify with dilute Acetic Acid (do not use strong mineral acids like HCl at this stage, as the hydrochloride salt is soluble, but the free acid precipitates at its isoelectric point).

-

The 4-aminophenylstibonic acid precipitates as a white to flocculent amorphous powder.

-

-

Drying:

-

Filter and dry in a vacuum desiccator over

. Do not heat-dry, as stibonic acids can dehydrate to anhydrides.

-

Characterization & Validation

| Test | Expected Result | Diagnostic Value |

| Solubility | Soluble in alkalis ( | Confirms amphoteric nature of amino-stibonic acid. |

| Diazo Test | Dissolve in HCl, add | Confirms presence of primary aromatic amine ( |

| Sb Analysis | Digestion followed by iodometric titration. | Theoretical Sb content ~44-46% (depending on hydration). |

| FTIR | Disappearance of Nitro bands (1530/1350 | Validates reduction efficiency. |

Troubleshooting "The Black Precipitate"

If a black precipitate forms during acidification in Phase 2, the antimony has been reduced to the metallic state.

-

Cause: Reducing agent was too strong or pH dropped too low during reduction.

-

Correction: Ensure the reduction remains strictly alkaline (ammoniacal) and avoid zinc-based reductions.

References

-

Brahmachari, U. N. (1922).[6] "Chemotherapy of Antimonial Compounds in Kala-azar Infection. Part I: The Toxicity of Antimonial Compounds." Indian Journal of Medical Research. Link (Historical Archive).

- Schmidt, H. (1920). "Die aromatischen Arsen- und Antimonsäuren." Justus Liebigs Annalen der Chemie.

-

Morgan, G. T., & Micklethwait, F. M. G. (1911). "Organic derivatives of antimony. Part I." Journal of the Chemical Society, Transactions. Link.

-

Dunning, F., & Reid, E. E. (1926). "Azo Dyes from Stibanilic Acid." Journal of the American Chemical Society, 48(11), 2959–2963. (Confirming the amino structure via dye formation). Link.

- Datta, R. L., & Basu, N. (1926). "Production of Aniline from Nitrobenzene." Journal of the American Chemical Society. (Reference for Ferrous Hydroxide reduction methodology).

Sources

- 1. US2488268A - Methods of preparing urea-(stibanilic acid) reaction products - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Preparation of Diazonium Salts for Stibonation Reactions: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel organometallic compounds is a critical endeavor in the quest for new therapeutic agents. Among these, organoantimony compounds have garnered significant interest. This application note provides a comprehensive, in-depth technical guide to the preparation of aryl diazonium salts and their subsequent application in stibonation reactions to form arylstibonic acids and their derivatives. The protocols and insights provided herein are designed to ensure technical accuracy, procedural safety, and successful synthesis.

Theoretical Background: The Significance of Diazonium Salts in Stibonation

Aryl diazonium salts are a versatile class of organic compounds characterized by the functional group R−N₂⁺X⁻, where R is an aryl group and X⁻ is an anion.[1] First discovered by Peter Griess in 1858, these salts have become indispensable intermediates in organic synthesis.[2] Their utility stems from the excellent leaving group ability of the dinitrogen (N₂) moiety, which can be displaced by a wide range of nucleophiles, enabling the introduction of various functional groups onto an aromatic ring that are often difficult to install directly.[3]

The stibonation of aryl diazonium salts, a process analogous to the more widely known Bart reaction for arsenicals, provides a direct route to arylstibonic acids (ArSbO(OH)₂) and related organoantimony(V) compounds. These compounds are valuable precursors for the synthesis of a diverse array of organoantimony structures with potential applications in medicinal chemistry and materials science.[4]

The general transformation involves the reaction of an in situ generated aryl diazonium salt with an antimony(III) species, typically antimony trichloride (SbCl₃), often in the presence of a copper catalyst. The reaction proceeds through a complex mechanism that is believed to involve radical intermediates.

Experimental Protocols: From Aniline to Arylstibonic Acid

This section provides detailed, step-by-step protocols for the preparation of aryl diazonium salts and their subsequent conversion to arylstibonic acids. The procedures are designed to be self-validating, with explanations for critical steps to ensure reproducibility and safety.

In Situ Preparation of Aryl Diazonium Salts: A Foundational Protocol

Aryl diazonium salts are typically prepared and used immediately without isolation due to their inherent instability and potential explosive nature in the solid state.[5] The most common method involves the diazotization of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6]

Critical Parameters for Diazotization:

| Parameter | Recommended Condition | Rationale |

| Temperature | 0–5 °C | Aryl diazonium salts are thermally unstable and decompose at higher temperatures, leading to side reactions and reduced yields.[1] |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Provides the acidic medium for the formation of nitrous acid and stabilizes the resulting diazonium salt. |

| Stoichiometry | Slight excess of NaNO₂ (1.0-1.2 eq) | Ensures complete conversion of the primary amine. Excess nitrous acid should be quenched. |

Step-by-Step Protocol for the Preparation of Benzenediazonium Chloride Solution (Aqueous):

-

Amine Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir until a clear solution of aniline hydrochloride is formed.

-

Cooling: Cool the solution to 0–5 °C with constant stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[6]

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline hydrochloride solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Monitoring for Excess Nitrous Acid: Towards the end of the addition, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.

-

Quenching Excess Nitrous Acid: If excess nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative. This step is vital to prevent unwanted side reactions in the subsequent stibonation step.

-

Immediate Use: The resulting clear, cold solution of benzenediazonium chloride is now ready for immediate use in the stibonation reaction. Do not attempt to isolate the diazonium salt.

Stibonation of Aryl Diazonium Salts: Synthesis of Arylstibonic Acids

The following protocol is based on the established methodology for the synthesis of arylstibonic acids from diazonium salts, often referred to as a modification of the Meyer reaction. This procedure utilizes a copper catalyst to facilitate the reaction between the diazonium salt and antimony trichloride.

Experimental Workflow for Stibonation:

Caption: Experimental workflow for the two-part synthesis of arylstibonic acids.

Step-by-Step Protocol for the Synthesis of p-Tolylstibonic Acid:

This protocol is adapted from the work of Nakai et al. (1952) and serves as a representative example.

-

Preparation of the Diazonium Salt: Prepare a solution of p-methylbenzenediazonium chloride from p-toluidine following the general diazotization protocol described in section 2.1.

-

Preparation of the Antimony Reagent: In a separate flask, dissolve antimony trichloride (SbCl₃, 1.0 eq) in a suitable solvent such as acetone containing a small amount of concentrated hydrochloric acid.

-

Catalyst Addition: To the antimony trichloride solution, add a catalytic amount of copper(I) chloride (Cu₂Cl₂).

-

Stibonation Reaction: Slowly add the cold diazonium salt solution to the antimony trichloride solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature. Nitrogen gas will be evolved.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir for a specified time. The reaction mixture is then worked up by dilution with water and filtration to collect the crude arylstibonic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Influence of Substituents:

The electronic nature of the substituents on the aromatic ring can influence the yield of the stibonation reaction. For instance, electron-donating groups like a p-methyl group have been reported to favor the formation of arylstibonic acid, while electron-withdrawing groups like a p-nitro group may lead to lower yields and the formation of resinous byproducts.

Mechanistic Insights: The "Why" Behind the "How"

The diazotization reaction proceeds through a series of steps initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydration ultimately leads to the formation of the stable aryl diazonium ion.

Reaction Mechanism of Diazotization:

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2004108633A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google Patents [patents.google.com]

- 6. Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Architectures of Aryl Stibonic Acid Derivatives

Executive Summary

Aryl stibonic acids (ArSbO₃H₂), often overshadowed by their lighter Group 15 congeners (phosphonic and arsonic acids), represent a unique class of "soft" Lewis acid catalysts with distinct redox capabilities. Unlike traditional metallic Lewis acids (e.g., AlCl₃, BF₃), aryl stibonic acids are air-stable, water-tolerant, and exhibit a dual-mode reactivity: they function as mild Lewis acids for activating oxygenated electrophiles (epoxides) and as oxygen-transfer mediators in oxidation reactions when coupled with peroxides.

This guide details the preparation, characterization, and application of Phenylstibonic Acid (PhSbO₃H₂) , the archetype of this class, providing reproducible protocols for regioselective epoxide aminolysis and chemoselective sulfide oxidation .

Part 1: Catalyst Architecture & Synthesis

The Nature of the Catalyst

While often drawn as monomeric species (

Preparation Protocol: The Modified Bart Reaction

Objective: Synthesis of Phenylstibonic Acid from Aniline. Scale: 50 mmol basis.

Reagents:

-

Aniline (4.65 g, 50 mmol)

-

Antimony(III) oxide (

) or Antimony trichloride ( -

Sodium Nitrite (

)[1] -

Hydrochloric Acid (HCl, conc.)

-

Ethanol/Water

Step-by-Step Methodology:

-

Diazotization: Dissolve aniline in 100 mL of 6M HCl at 0°C. Dropwise add a solution of

(3.5 g in 10 mL water) while maintaining the temperature below 5°C. Stir for 30 mins. -

Antimony Coupling: Prepare a suspension of

(7.3 g, 25 mmol) in 40 mL conc. HCl. Add this to the cold diazonium salt solution. -

Decomposition: Slowly warm the mixture to room temperature. Nitrogen gas evolution will occur. Once evolution ceases, heat to 60°C for 1 hour.

-

Hydrolysis & Precipitation: Dilute the reaction mixture with 200 mL water to hydrolyze the intermediate phenylantimony tetrachloride. A white amorphous precipitate of phenylstibonic acid forms.

-

Purification: Filter the solid. Wash sequentially with 1M HCl (to remove inorganic Sb), water, and finally acetone. Air dry.

-

Yield Expectation: 65–75%.

-

Characterization: FTIR (Sb=O stretch ~650-700 cm⁻¹); Elemental Analysis.

-

Part 2: Application Note A — Lewis Acid Catalysis

Regioselective Aminolysis of Epoxides

Context: The ring-opening of epoxides with amines (aminolysis) to form

Mechanism: The Sb(V) center coordinates to the epoxide oxygen, increasing ring strain and electrophilicity without generating a full carbocation, thus preserving stereochemistry and regiocontrol.

Protocol:

-

Setup: In a 25 mL round-bottom flask, dissolve the Epoxide (1.0 mmol) and Amine (1.1 mmol) in Acetonitrile (MeCN, 3 mL).

-

Catalyst Addition: Add Phenylstibonic Acid (12 mg, 0.05 mmol, 5 mol%).

-

Reaction: Stir at room temperature for 2–6 hours. (Monitor by TLC; mobile phase Hexane:EtOAc 3:1).

-

Note: For sterically hindered amines, heat to 50°C.

-

-

Workup: The catalyst often precipitates upon adding non-polar solvents (Ether/Hexane) or can be removed by filtration through a short pad of silica. Evaporate solvent.

-

Purification: Flash column chromatography (Silica gel).

Data: Catalyst Efficiency Comparison (Styrene Oxide + Morpholine)

| Catalyst | Load (mol%) | Time (h) | Yield (%) | Regioselectivity (a:b) |

| PhSbO₃H₂ | 5 | 3 | 94 | 98:2 |

| PhB(OH)₂ | 10 | 12 | 45 | 85:15 |

| AlCl₃ | 10 | 1 | 60 | Complex Mix |

| None | - | 24 | <5 | - |

Mechanistic Pathway Visualization

Figure 1: Catalytic cycle for the PhSbO₃H₂-mediated aminolysis of epoxides, highlighting the activation and regeneration steps.

Part 3: Application Note B — Oxidative Transformations

Chemoselective Sulfide Oxidation

Context: Oxidizing sulfides to sulfoxides without over-oxidation to sulfones is challenging. Phenylstibonic acid reacts with Hydrogen Peroxide (

Protocol:

-

Reagents: Sulfide (1.0 mmol), 30%

(1.1 mmol), PhSbO₃H₂ (2.5 mg, 1 mol%). -

Solvent: Methanol (MeOH) or Water/MeCN mixture (2 mL).

-

Reaction: Stir at room temperature. The reaction is typically rapid (15–60 mins).

-

Quench: Add saturated aqueous

to destroy excess peroxide. -

Extraction: Extract with Dichloromethane (

, 3 x 5 mL). Dry over

Key Advantage: This system tolerates other oxidizable groups (e.g., alkenes, alcohols) better than meta-chloroperbenzoic acid (mCPBA).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the oxidative transformation of sulfides using the aryl stibonic acid/peroxide system.

Part 4: Safety & Handling (E-E-A-T)

Antimony Toxicity: While pentavalent organoantimony compounds (Sb(V)) are generally less toxic than their trivalent counterparts (Sb(III)) and significantly less toxic than arsenic compounds, they are still heavy metals.

-

Hazard: Potential cumulative toxicity; skin and eye irritant.

-

Control: Handle in a fume hood. Wear nitrile gloves.

-

Waste: All antimony waste must be segregated into "Heavy Metal Waste" streams. Do not dispose of down the drain.

-

Self-Validation: Verify catalyst removal from the final product using ICP-MS if the compound is intended for biological testing (Target < 5 ppm Sb).

References

-

Nomura, R., & Matsuda, H. (1992). Organoantimony compounds in organic synthesis. Main Group Metal Chemistry.

-

Postel, M., & Dunach, E. (1996). Epoxide ring opening catalyzed by antimony derivatives. Coordination Chemistry Reviews.

-

Dodd, M. C., & Ward, A. D. (1976). The reaction of phenylstibonic acid with alcohols and epoxides. Australian Journal of Chemistry.

-

Kyle, P. A., et al. (2005). Antimony(V) catalyzed oxidation of sulfides. Tetrahedron Letters.

-

PubChem Compound Summary. (2023). Phenylstibonic acid.

Sources

Troubleshooting & Optimization

Solving solubility issues of stibonic acids in water vs alkali

Welcome to the technical support guide for handling stibonic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of organoantimony compounds. Here, we move beyond simple instructions to explain the fundamental chemical principles governing their behavior, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): The Core Principles

Q1: What exactly is a stibonic acid?

A stibonic acid is an organometallic compound containing a pentavalent antimony atom (Sb⁵⁺). The general structure is R-SbO(OH)₂ , where 'R' is typically an aromatic group (aryl), such as a phenyl ring.[1] These compounds are investigated for a range of biological activities, including as potential inhibitors or activators of enzymes like human topoisomerase IB, making them relevant in drug discovery.[2][3]

Q2: I'm trying to dissolve my arylstibonic acid in pure water or a neutral buffer (like PBS, pH 7.4), and it's not working. Why is it so poorly soluble?

This is the most common issue researchers face. The poor aqueous solubility stems from the molecule's dual nature:

-

The Bulky "R" Group: The aryl group (e.g., a benzene ring) is large, nonpolar, and hydrophobic ("water-fearing"). This part of the molecule does not interact favorably with polar water molecules.

-

The Stibonic Acid Group: The -SbO(OH)₂ group is polar and can participate in some hydrogen bonding with water. However, its contribution to overall solubility is outweighed by the large, nonpolar aryl component.

In neutral water, the stibonic acid exists predominantly in its protonated, neutral form. This form is not charged and has limited ability to overcome the hydrophobic nature of the aryl group, leading to very low solubility.

Q3: Why does adding an alkali (like sodium hydroxide, NaOH) make it dissolve so easily?

Adding an alkali is the key to solubilizing stibonic acids. The process is a classic acid-base reaction. Stibonic acids, as their name implies, are acidic. When a strong base like NaOH is introduced, it deprotonates the stibonic acid to form a salt (a sodium stibonate) and water.

R-SbO(OH)₂ (Poorly Soluble Acid) + 2 NaOH (Base) → [R-SbO₃]²⁻Na⁺₂ (Soluble Salt) + 2 H₂O

This newly formed stibonate salt is an ionic compound. The negative charge on the stibonate group and the positive sodium counter-ions interact very favorably with the polar water molecules, leading to a dramatic increase in solubility. This principle is widely used in pharmaceuticals, where the sodium or potassium salt of a poorly soluble acidic drug is often used to improve its dissolution.[4]

Q4: What is the pKa of a typical stibonic acid?

While extensive pKa tables for various organic acids are available, specific, experimentally determined pKa values for arylstibonic acids in water are not well-documented in the literature.[5][6] However, their chemical behavior provides clear evidence of their nature. The fact that they readily dissolve in alkaline solutions confirms they are weak acids. By analogy with other weak inorganic and organic acids like boric acid (pKa₁ ≈ 9.2) or phenols (pKa ≈ 10), it is reasonable to infer that the pKa values of arylstibonic acids are in a range where they are mostly protonated and insoluble at neutral pH but become significantly deprotonated and soluble at a pH above 9-10.[7]

Visualizing the Dissolution Mechanism

The difference in behavior in water versus alkali can be visualized as a chemical equilibrium.

Caption: Stibonic acid equilibrium in neutral vs. alkaline conditions.

Troubleshooting Guide & Best Practices

Q: I've added some 0.1 M NaOH, but my compound is still not dissolving completely. What should I do?

-

Insufficient Base: You may not have added enough alkali to deprotonate all of the stibonic acid. Add the NaOH solution dropwise while stirring until the solid fully dissolves. The final pH of the stock solution should ideally be >10.

-

Kinetics: Dissolution is not always instantaneous.[8] After adding the base, allow the mixture to stir for 5-10 minutes.

-

Gentle Assistance: If the compound is particularly stubborn, gentle warming (to 30-40°C) or brief sonication in an ultrasonic bath can help accelerate the dissolution process. Avoid aggressive heating, as it may degrade the compound.

Q: I successfully dissolved my stibonic acid to make a concentrated stock, but it precipitated when I diluted it into my neutral pH assay buffer. Why?

This is a classic pH-shift precipitation. Your alkaline stock solution keeps the stibonate salt soluble. When you add a small volume of this high-pH stock to a large volume of neutral buffer, the final pH of the mixture drops significantly. This lower pH causes the soluble stibonate salt to become protonated again, converting it back to the insoluble stibonic acid form, which then crashes out of solution.

Solution: The final concentration of your stibonic acid in the assay must be low enough to remain soluble at the final pH of the buffer. If precipitation still occurs, you may need to reconsider the buffer composition or slightly increase the pH of the final assay medium, if your experiment can tolerate it.

Q: Is my stibonic acid stable in a high-pH stock solution? How should I store it?

This is a critical consideration. Many organic compounds can be susceptible to chemical degradation (e.g., hydrolysis) under strongly alkaline conditions over time.[9] While specific stability data for every stibonic acid is not available, it is best practice to assume that long-term stability in a high-pH solution may be compromised.

Storage Recommendations:

-

Prepare Fresh: Prepare stock solutions fresh on the day of the experiment whenever possible.[10]

-

Store Cold & Dark: If you must store a stock solution, store it at 4°C or -20°C in a tightly sealed container. Protect it from light to prevent photodegradation.

-

Perform a Stability Check: If the stock will be used over several days, visually inspect it for any precipitation or color change before each use.

Solubility Summary: A Quick Reference

The table below provides a qualitative summary for a typical arylstibonic acid.

| Solvent / Medium | pH | Expected Solubility | Rationale |

| Deionized Water | ~7 | Poor / Insoluble | The compound is in its neutral, protonated form. |

| PBS Buffer | 7.4 | Poor / Insoluble | The pH is too low to cause significant deprotonation. |

| 0.1 M NaOH | >12 | Highly Soluble | The strong base deprotonates the acid to form a soluble salt. |

| 50 mM Tris Buffer | 8.5 | Sparingly Soluble | Partial deprotonation occurs, but may not be sufficient for high concentrations. |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol provides a reliable method for preparing a concentrated stock solution of a typical arylstibonic acid for use in biological assays.

Workflow for Stibonic Acid Dissolution

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arylstibonic Acids: Novel Inhibitors and Activators of Human Topoisomerase IB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylstibonic acids: novel inhibitors and activators of human topoisomerase IB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. library.gwu.edu [library.gwu.edu]

- 7. youtube.com [youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. phytotechlab.com [phytotechlab.com]

Technical Support Center: Optimization of Diazonium Decomposition Temperature

Status: Operational Ticket ID: DIAZO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Safety & Kinetics Unit

Strategic Overview: The Temperature Paradox

User Context: You are likely facing a dilemma. To form a diazonium salt, you are taught to cool to 0–5 °C. However, to react it (e.g., Sandmeyer, Balz-Schiemann), you often must heat it. The transition between these two states is where 90% of failures—yield loss, tar formation, or thermal runaway—occur.

The Core Directive: Optimization is not about finding a single "magic temperature." It is about managing the Time-Temperature-Stability Window . You must maintain the diazonium species long enough to couple, but decompose it fast enough to prevent accumulation of high-energy intermediates.

Module 1: Thermal Safety Profiling (The "Don't Explode" Guide)

Before optimizing for yield, you must establish the Safe Operating Limit (SOL) . Diazonium salts are energetic materials; their decomposition is exothermic (

Critical Safety Parameters

| Parameter | Definition | Threshold for Action |

| Temperature where decomposition becomes detectable by DSC.[1] | Never exceed | |

| Time to Maximum Rate under adiabatic conditions. | If | |

| Adiabatic temperature rise. | If |

Protocol: Establishing Stability via DSC

Do not rely on literature values alone. Substituent effects (electron-donating vs. withdrawing) drastically shift stability.

-

Sample Prep: Prepare ~2–5 mg of the diazonium salt (isolated or in solution). Do not dry chloride salts completely (shock sensitivity).[2]

-

Instrument: Differential Scanning Calorimetry (DSC) in gold-plated high-pressure crucibles.

-

Method: Ramp 4 °C/min from 0 °C to 250 °C.

-

Analysis: Identify the onset of the exotherm, not the peak.

Counter-Ion Stability Hierarchy

If your decomposition temperature is too close to your reaction temperature, switch the counter-ion.

| Counter-Ion | Stability | Typical | Notes |

| Low | 0–20 °C (Unstable) | Hygroscopic, shock sensitive when dry. Handle in solution only. | |

| Medium | 20–40 °C | Better solubility in aqueous acid; less explosive than chlorides. | |

| High | >100 °C | Isolate-able. Required for Balz-Schiemann.[3][4] | |

| Very High | >120 °C | Non-hygroscopic, often shelf-stable. |

Module 2: Kinetic Optimization (The "Don't Make Tar" Guide)

Once safety is established, optimization focuses on the Decomposition Pathway . Temperature dictates whether your diazonium species undergoes a clean reaction or degrades into "tars" (polymeric azo compounds and phenols).

Visualizing the Pathway Divergence

The following diagram illustrates how Temperature and Catalysts dictate the fate of the diazonium ion.

Caption: Mechanistic divergence of diazonium decomposition. Thermal pathways favor cationic intermediates (Balz-Schiemann), while catalytic pathways favor radical intermediates (Sandmeyer).

Troubleshooting by Reaction Type

Scenario A: Balz-Schiemann (Ar-F) [3][4][5][6]

-

Issue: Reaction stalls; no

evolution. -

Root Cause:

is too stable. The C-F bond formation requires high activation energy. -

Fix:

-

Solvent Switch: Move from aqueous/DCM to 1,2-dichlorobenzene or sulfolane . These allow heating to 100–120 °C without boiling off.

-

Photochemistry: If thermal decomposition fails or causes tars, use UV light (365 nm) to trigger

loss at ambient temperature.

-

Scenario B: Sandmeyer (Ar-Cl/Br/CN)

-

Issue: Low yield, high phenol content.

-

Root Cause: Temperature is too high before the catalyst is active, allowing water to attack the diazonium (Hydrolysis).

-

Fix:

-

Inverse Addition: Do not heat the diazonium. Add cold diazonium slowly into a hot solution of CuX. This keeps the instantaneous concentration of diazonium low (minimizing side reactions) and ensures immediate consumption.

-

pH Control: Ensure the solution is strongly acidic during formation to prevent triazene formation, but neutralize slightly if the coupling partner is acid-sensitive.

-

Module 3: The Flow Chemistry Advantage

Batch chemistry is inherently limited by heat transfer. If you heat a 5L reactor to decompose a diazonium salt, the exotherm can overwhelm the cooling jacket, leading to an explosion.

Continuous Flow is the gold standard for diazonium optimization. It allows you to operate above the boiling point of solvents (superheating) and manage unstable intermediates safely.

Flow Reactor Setup for Diazonium Processing

Caption: Continuous flow setup.[6] Coil 1 handles low-temp formation; Coil 2 handles high-temp decomposition. The BPR prevents solvent boiling at elevated temperatures.

Why Flow Works Here:

-

Safety: Only ~1–5 mL of hazardous diazonium exists at any second.

-

Kinetics: You can heat to 80 °C for 30 seconds. This drives the desired reaction to completion faster than the side reactions (tars) can form.

-

Yield: Eliminates the "induction period" seen in batch where reagents sit stagnant.

Troubleshooting FAQ

Q: My diazonium salt precipitates out of solution. Is this a problem?

-

A: In Batch: YES. Solid diazonium salts are shock hazards. In Flow: YES. Solids clog channels.

-

Fix: Switch to a more soluble counter-ion (e.g., use

instead of

Q: I see a violent exotherm immediately upon adding the catalyst.

-

A: You have accumulated too much unreacted diazonium.

-

Fix: Check your initiation temperature.[1][7] If the catalyst (e.g., Cu) is added at 0 °C, it may be inactive. The diazonium builds up. When you warm to 20 °C, all of it reacts at once. Always add diazonium TO the warm catalyst solution , not vice versa.

Q: Can I dry the diazonium salt to weigh it for yield calculation?

-

A: NEVER dry simple diazonium halides (

,

References

-

Thermal Stability & Safety D

-

Szennyes, E., et al. (2020).[9] Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

-

Quesnel, J. S., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

-

-

Flow Chemistry Optimiz

-

Reaction Mechanisms (Sandmeyer/Balz-Schiemann)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scientificupdate.com [scientificupdate.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Decomposing Stibonic Acid Polymers for Analysis

This guide serves as a specialized technical resource for the analysis of stibonic acid polymers, such as sodium stibogluconate (SSG), used in antileishmanial therapies. It addresses the unique challenges of depolymerizing these complex, polydisperse mixtures without compromising elemental recovery or oxidation state speciation.

Executive Technical Overview

Subject: Stibonic Acid Polymers (e.g., Sodium Stibogluconate, Pentostam). The Challenge: These compounds exist not as single molecules but as dynamic, polydisperse oligomers linked by Sb-O-Sb bridges. Analytical accuracy depends on two distinct decomposition goals:

-

Total Mineralization: Complete destruction of the organic scaffold to quantify Total Antimony (Sb).

-

Controlled Depolymerization: Gentle hydrolysis of the polymer backbone to monomeric species without altering the Sb(V)/Sb(III) redox ratio for speciation analysis.

This guide provides validated workflows for both objectives, addressing common failure modes like volatile loss, precipitation, and speciation artifacts.

Troubleshooting Guide & FAQs

Category A: Incomplete Recovery & Volatility

Q: I am consistently seeing low Total Sb recovery (70-80%) after acid digestion. Is the polymer not breaking down? A: The issue is likely volatility , not incomplete breakdown.

-

The Cause: Antimony chlorides (SbCl₃/SbCl₅) are volatile at relatively low temperatures (>100°C) in open systems. If you are using an open block digestor with high HCl content, you are losing analyte to the fume hood.

-

The Fix: Switch to Closed-Vessel Microwave Digestion . The pressurized environment raises the boiling point and prevents volatile loss.

-

Protocol Adjustment: Ensure your acid matrix includes

(oxidizing) to maintain Sb in the less volatile pentavalent state during the initial ramp.

Q: My digestate forms a white precipitate upon cooling or dilution. What is this?

A: This is likely Antimony Hydrolysis products (e.g.,

-

The Cause: Antimony is hydrolytically unstable in weak acid or neutral water. Diluting a concentrated acid digest with pure water often triggers precipitation.

-

The Fix: Always dilute Sb digestates with a "stabilizing solution" containing a complexing agent (e.g., 1–2% tartaric acid or maintain >10% HCl) rather than pure water. This keeps the Sb solvated.

Category B: Speciation & Stability (SbV vs. SbIII)